Cacalol

Beschreibung

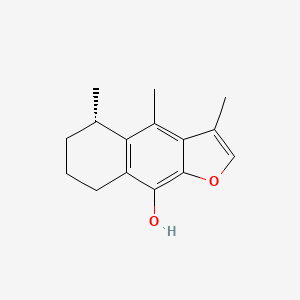

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUBABGIIEJNV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947263 | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-79-1 | |

| Record name | Cacalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture and Biological Interactions of Cacalol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure, properties, and biological activities of Cacalol, a naturally occurring sesquiterpene. The document is intended to serve as a comprehensive resource, detailing its molecular characteristics, methods for its synthesis, and its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further investigation.

Chemical Identity and Structure of this compound

This compound is a sesquiterpene that has been isolated from various plant species, including those of the Cacalia and Psacalium genera.[1][2] Its chemical structure is characterized by a naphthofuran skeleton. The precise arrangement of atoms and bonds is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][3]benzofuran-9-ol | [4] |

| SMILES | CC1=COC2=C(C)C3=C(C2=C1O)CCC[C@@H]3C | [4] |

| InChI | InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | [4] |

| Molecular Formula | C₁₅H₁₈O₂ | [4] |

| Molecular Weight | 230.30 g/mol | [4] |

2D Chemical Structure:

Spectroscopic Data

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 7.24–7.22 | m | 1H | CDCl₃ |

| 4.78 | s | 1H | CDCl₃ |

| 3.24–3.01 | m | 1H | CDCl₃ |

| Note: This represents a partial dataset as reported in the literature.[2] A full assignment of all protons requires further spectroscopic analysis. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. One concise seven-step synthesis proceeds with an overall yield of 21-25%. The key steps are outlined below:

Experimental Workflow for this compound Synthesis

References

Cacalol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the sesquiterpene cacalol, a molecule of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document details the primary plant sources, methodologies for its extraction and purification, and relevant quantitative data to support research and development efforts.

Principal Natural Sources of this compound

This compound is a naturally occurring furanoeremophilane sesquiterpene predominantly found in species belonging to the Asteraceae family. The primary plant sources identified for the isolation of this compound are the roots and rhizomes of Psacalium decompositum and various species of the genus Cacalia.

Table 1: Summary of Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Utilized | Geographic Origin |

| Psacalium decompositum | Asteraceae | Roots and Rhizomes[1][2] | Northern Mexico, Arizona (USA), New Mexico (USA)[3] |

| Cacalia delphiniifolia | Asteraceae | Not specified in detail | Traditional Asian herbal plant[4][5] |

| Ligularia tsangchanensis | Asteraceae | Not specified in detail | Not specified |

| Cacalia hastata | Asteraceae | Not specified in detail | Japan[2] |

This compound often co-occurs with structurally related sesquiterpenes, such as cacalone, within these plant matrices.[1][2] The concentration and composition of these compounds may vary depending on the geographical location, season of harvest, and specific chemotype of the plant.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from methodologies described in the scientific literature.

General Extraction and Fractionation Workflow

The initial step involves the extraction of dried and powdered plant material with an organic solvent. A common approach utilizes a non-polar solvent to selectively extract sesquiterpenes and other lipophilic compounds.

Detailed Extraction Protocol

-

Preparation of Plant Material : The roots and rhizomes of the source plant (e.g., Psacalium decompositum) are air-dried at room temperature and then finely ground to a powder.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with n-hexane using a Soxhlet apparatus. This method is effective for extracting non-polar compounds like this compound.

-

Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Purification of this compound from the crude extract is typically achieved through column chromatography.

-

Column Preparation : A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a slurry method with n-hexane.

-

Sample Loading : The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent such as ethyl acetate. The specific gradient will depend on the complexity of the crude extract.

-

Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. A standard of pure this compound, if available, should be used for comparison.

-

Pooling and Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated. If necessary, further purification can be achieved by recrystallization or by using high-performance liquid chromatography (HPLC).

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anticancer effects in breast cancer cells through the modulation of the Akt-SREBP-FAS signaling pathway.[4][5] This pathway is crucial for lipogenesis, which is often upregulated in cancer cells to support rapid proliferation.

References

- 1. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Cacalol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol is a furanoeremophilane-type sesquiterpenoid found in various plant species of the Asteraceae family, notably in the genera Psacalium and Cacalia.[1][2][3] This molecule has garnered significant interest due to its diverse reported biological activities, including anti-inflammatory, antioxidant, and antihyperglycemic properties.[4][5][6] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the current knowledge on the biosynthesis of related eremophilane sesquiterpenoids to propose a putative pathway for this compound formation in plants. This document provides a technical overview of the proposed enzymatic steps, key intermediates, and the experimental methodologies required to validate this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenoids, originates from the central precursor farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of the characteristic eremophilane skeleton of this compound is hypothesized to proceed through a series of enzymatic reactions, primarily catalyzed by a terpene synthase and subsequent modifying enzymes, such as cytochrome P450 monooxygenases (P450s).

Cyclization of Farnesyl Diphosphate (FPP)

The initial and committing step in this compound biosynthesis is the cyclization of the linear C15 precursor, FPP. It is proposed that an eremophilene synthase, a type of sesquiterpene synthase (TPS), catalyzes this intricate cyclization. The reaction is thought to proceed through a germacrenyl cation intermediate, followed by a 1,2-hydride shift and a subsequent cyclization and rearrangement to form the eremophilane carbocation. Deprotonation of this carbocation would then yield the stable hydrocarbon intermediate, (+)-eremophilene. While a specific eremophilene synthase has been characterized in fungi, the corresponding enzyme in this compound-producing plants remains to be identified.

Hydroxylation and Oxidative Modifications

Following the formation of the eremophilane skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known to be key players in the diversification of terpenoid structures in plants.[7][8] For this compound biosynthesis, it is proposed that a sequence of hydroxylation and oxidation reactions occur on the eremophilene backbone. One of the key steps is the hydroxylation at the C8 position of the eremophilane ring.

Furan Ring Formation

A defining feature of this compound is its furan ring. The formation of this ring is likely a late-stage event in the biosynthetic pathway. It is hypothesized that the isopropyl side chain of an eremophilane intermediate undergoes a series of enzymatic modifications, including hydroxylation and oxidation, to form a precursor that can cyclize to generate the furan moiety. This type of reaction is often catalyzed by P450s or dehydrogenases.

Visualizing the Proposed Biosynthesis Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound from FPP.

Caption: A proposed biosynthetic pathway for this compound from Farnesyl Diphosphate (FPP).

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To advance the understanding of this pathway, future research should focus on obtaining the following quantitative information:

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the key enzymes (Eremophilene synthase, P450s) with their respective substrates. | Determines the efficiency and substrate affinity of the enzymes, crucial for metabolic engineering efforts. |

| Metabolite Concentrations | Quantification of this compound and its proposed intermediates in different tissues and developmental stages of producing plants. | Provides insights into the metabolic flux and potential regulatory points within the pathway. |

| Gene Expression Levels | Relative or absolute quantification of the transcripts encoding the biosynthetic enzymes in various plant tissues. | Correlating gene expression with metabolite accumulation can help identify the relevant biosynthetic genes. |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of several key experimental techniques. Below are detailed methodologies for the characterization of the proposed enzymes.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the eremophilene synthase and cytochrome P450s involved in this compound biosynthesis from a this compound-producing plant (e.g., Psacalium decompositum).

Workflow:

Caption: Workflow for the identification and cloning of candidate genes for this compound biosynthesis.

Methodology:

-

Plant Material and RNA Extraction: Collect tissues from a this compound-producing plant known to accumulate the compound. Extract total RNA using a suitable kit, ensuring high quality and purity.

-

Transcriptome Sequencing (RNA-Seq): Perform deep sequencing of the transcriptome using a platform such as Illumina.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify candidate terpene synthase and P450 genes based on homology to known sesquiterpene synthases and P450s from other Asteraceae species.[9][10]

-

Perform co-expression analysis to identify genes that are coordinately expressed with known terpenoid biosynthesis genes.

-

-

Gene Cloning:

-

Design gene-specific primers based on the candidate gene sequences.

-

Amplify the full-length coding sequences from cDNA using reverse transcription-polymerase chain reaction (RT-PCR).

-

If necessary, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequences.

-

Functional Characterization of the Eremophilene Synthase

Objective: To confirm the enzymatic activity of the candidate terpene synthase and identify its product(s).

Methodology:

-

Heterologous Expression:

-

Clone the full-length coding sequence of the candidate TPS into an E. coli expression vector (e.g., pET28a).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Protein Purification:

-

Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., MgCl2).

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification:

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of (+)-eremophilene if available, or with published mass spectra.

-

Functional Characterization of Cytochrome P450s

Objective: To determine the function of the candidate P450s in the hydroxylation and modification of the eremophilene skeleton.

Methodology:

-

Heterologous Expression:

-

Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). Yeast is often preferred for P450 characterization.

-

-

In Vivo or In Vitro Assays:

-

In Vivo (Yeast): Feed the yeast culture expressing the P450 and CPR with the substrate (e.g., (+)-eremophilene).

-

In Vitro (Microsomes): Prepare microsomes from the yeast culture and perform enzyme assays by incubating the microsomes with the substrate, NADPH, and oxygen.

-

-

Product Analysis:

-

Extract the products from the yeast culture or the in vitro reaction.

-

Analyze the products by GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and further modified eremophilene derivatives.

-

The structure of the products can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.

-

Conclusion

The proposed biosynthetic pathway for this compound provides a rational framework for future research aimed at elucidating the precise enzymatic steps involved in its formation. The identification and characterization of the specific eremophilene synthase and cytochrome P450s from this compound-producing plants are critical next steps. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway. A thorough understanding of this compound biosynthesis will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antihyperglycemic sesquiterpenes from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant P450s as versatile drivers for evolution of species-specific chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Cacalol: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpene Cacalol, a natural product with significant therapeutic potential. The document details its core physical and chemical properties, outlines key experimental methodologies for its study, and visualizes its primary signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a sesquiterpene that has been isolated from various plant species, including Cacalia delphiniifolia, Psacalium decompositum, and Ligularia virgaurea[1][2][3][4]. It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][5].

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈O₂ | [4][6] |

| Molecular Weight | 230.30 g/mol | [4] |

| Exact Mass | 230.130679813 Da | [4] |

| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | [4] |

| CAS Number | 24393-79-1 | [4][6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO. | [6] |

| Elemental Analysis | C: 78.23%, H: 7.88%, O: 13.89% | [6] |

Experimental Protocols

This section details the methodologies employed in the isolation, synthesis, and biological evaluation of this compound, providing a framework for researchers to replicate and build upon existing studies.

Isolation of this compound

This compound has been successfully isolated from natural sources. A common procedure involves solvent extraction from the roots and rhizomes of plants like Psacalium decompositum.

-

Protocol: Hexane Extraction from Psacalium decompositum [5][7]

-

Plant Material Preparation: The roots and rhizomes of the plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction with hexane.

-

Isolation: The resulting hexane extract contains a mixture of compounds, from which this compound and its related sesquiterpene, cacalone, are isolated using chromatographic techniques.

-

Identification: The structure and identity of the isolated this compound are confirmed through analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data[8].

-

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed[9]. A concise seven-step synthesis is outlined below.

-

Protocol: Concise Synthesis of (+/-)-Cacalol [10]

-

Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.

-

Intramolecular Friedel-Crafts Alkylation: The product from the previous step is treated to induce an intramolecular Friedel-Crafts alkylation, yielding 5-methoxy-1,8-dimethyltetralin.

-

Formylation: The tetralin derivative is formylated at the 6-position.

-

Baeyer-Villiger Oxidation and Hydrolysis: The formylated compound undergoes Baeyer-Villiger oxidation, and the resulting formate is hydrolyzed to produce 6-hydroxy-5-methoxy-1,8-dimethyltetralin.

-

Alkylation: The phenolic hydroxyl group is alkylated using chloroacetone.

-

Cyclodehydration: The resulting product undergoes cyclodehydration to form this compound methyl ether.

-

Deprotection: The final step involves the deprotection of the aryl methyl ether to yield this compound.

-

Biological Activity Assays

The therapeutic potential of this compound has been investigated through various biological assays.

-

Protocol: Anti-proliferative and Apoptosis Induction in Breast Cancer Cells [1][2][11]

-

Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 35 µM) for specified time periods (e.g., 48 hours).

-

Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the protein expression levels of key signaling molecules such as FAS, SREBP-1, phospho-Akt (p-Akt), and total Akt. β-tubulin is typically used as a loading control.

-

qRT-PCR Analysis: To assess gene expression, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) for the FAS gene.

-

Apoptosis Detection: Apoptosis is quantified through methods such as TUNEL staining or flow cytometry analysis of cells stained with Annexin V and propidium iodide. Activation of key apoptotic proteins like DAPK2 and caspase 3 is also measured[1][2][3].

-

-

Protocol: Anti-inflammatory Activity Assessment [5][7]

-

TPA-Induced Mouse Ear Edema Model: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ears of mice to induce inflammation.

-

Treatment: this compound, dissolved in a suitable vehicle, is administered topically to the mouse ears. Indomethacin is often used as a positive control.

-

Evaluation: The anti-inflammatory effect is quantified by measuring the reduction in ear edema (e.g., by weighing ear punches) in the this compound-treated group compared to the control group. The activity is typically dose-dependent.

-

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms. The most well-documented is its modulation of the Akt-SREBP-FAS signaling pathway in breast cancer cells[1][2]. Additionally, a novel mechanism involving the inhibition of tubulin polymerization has been described[12].

Modulation of the Akt-SREBP-FAS Pathway

In breast cancer cells, this compound significantly suppresses the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway[1]. This leads to a downstream reduction in the transcriptional activation of the Fatty Acid Synthase (FAS) gene[1][2]. The inhibition of FAS expression results in the induction of apoptosis through the activation of pro-apoptotic proteins DAPK2 and caspase 3[1][2][3].

Caption: this compound's inhibition of the Akt-SREBP-FAS signaling pathway.

Inhibition of Tubulin Polymerization

A secondary mechanism of action for this compound involves its interaction with the tubulin-microtubule system[12]. In the highly oxidative environment characteristic of cancer cells, this compound is converted to an oxidized form, methylenecyclohexadienone[12]. This species then covalently binds to the Cys347 residue in α-tubulin. This irreversible binding inhibits tubulin polymerization, disrupts microtubule dynamics, and ultimately contributes to the anticancer effects of the compound[12].

Caption: this compound's mechanism of tubulin polymerization inhibition.

References

- 1. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H18O2 | CID 181105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. Anti-inflammatory activity of this compound and cacalone sesquiterpenes isolated from Psacalium decompositum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound | Banerjee | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Cacalol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalol, a sesquiterpene predominantly isolated from plants of the Psacalium genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and enzyme-inhibitory properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound is a naturally occurring furanosesquiterpene that has been traditionally used in folk medicine for various ailments.[1] Modern scientific investigation has begun to validate these traditional uses, revealing a molecule with a wide spectrum of pharmacological effects. Its unique chemical structure contributes to its ability to interact with various biological targets, making it a promising candidate for further investigation and development as a therapeutic agent. This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models.[1][2] This activity is attributed, at least in part, to its ability to modulate key inflammatory pathways.

In Vivo Models

2.1.1. Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a classic method for evaluating acute inflammation. This compound has been shown to produce a dose-dependent inhibition of edema in this model.[1]

Table 1: Effect of this compound on Carrageenan-Induced Rat Paw Edema

| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| This compound | Varies | Dose-dependent | [1] |

| Cacalone | Varies | More prominent than this compound | [1] |

| Indomethacin | 10 | Positive Control | [1] |

2.1.2. 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

In the TPA-induced mouse ear edema model, both this compound and its related compound, cacalone, exhibited dose-dependent anti-inflammatory activity.[1]

Table 2: Effect of this compound on TPA-Induced Mouse Ear Edema

| Treatment | Dose | Inhibition of Edema (%) | Reference |

| This compound | Varies | Dose-dependent | [1] |

| Cacalone | Varies | Most prominent | [1] |

| Indomethacin | - | Positive Control | [1] |

Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

This compound acetate has been shown to exert its anti-inflammatory effect by regulating the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] It decreases the activity and expression of COX-2 mRNA, a key enzyme in the inflammatory cascade.[2]

Antioxidant Activity

This compound is a potent antioxidant, demonstrating significant free radical scavenging and neuroprotective effects.[3][4]

In Vitro Antioxidant Assay

In a rat brain homogenate model, this compound exhibited potent antioxidative activity with a very low IC50 value.[3][4][5][6]

Table 3: Antioxidant Activity of this compound

| Assay Model | Parameter | Value | Reference |

| Rat Brain Homogenate | IC50 | 40 nM | [3][4][5][6] |

Neuroprotective Effects

This compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, highlighting its potential as a neuroprotective agent.[3][4][6]

Cytotoxic and Anticancer Activity

This compound and its acetate derivative have demonstrated significant cytotoxic, antiproliferative, pro-apoptotic, and anti-migratory effects in various cancer cell lines.[7][8]

In Vitro Cytotoxicity

This compound acetate has been evaluated for its antiproliferative activity in HeLa cervical cancer cells.[7][8]

Table 4: Antiproliferative Activity of this compound Acetate

| Cell Line | Compound | IC50 (μM) | Reference |

| HeLa | This compound Acetate | 102.72 | [7][8] |

| HeLa | Indole-3-carbinol (I3C) | 150 | [7][8] |

Mechanism of Anticancer Action

4.2.1. Induction of Apoptosis via Caspase-3 Activation

This compound acetate induces apoptosis in HeLa cells through the upregulation of caspase-3 expression.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. abcam.com [abcam.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Dawn of Cacalol: An In-depth Guide to its Early Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research of Cacalol, a sesquiterpenoid natural product that has garnered significant interest for its diverse biological activities. We explore its initial discovery, the crucial steps taken in its isolation and structural elucidation, and the early investigations into its therapeutic potential. This document aims to provide a comprehensive resource for researchers by presenting key data in a structured format, detailing seminal experimental methodologies, and visualizing the early understanding of its chemical relationships.

Introduction: From Traditional Remedy to Scientific Scrutiny

This compound was first brought to the attention of the scientific community through the study of medicinal plants utilized in traditional Mexican medicine. The roots of Psacalium decompositum (formerly Cacalia decomposita A. Gray), a plant belonging to the Asteraceae family, were traditionally used to treat a variety of ailments, including inflammation and cancer.[1][2] This ethnobotanical importance prompted chemists to investigate its chemical constituents, leading to the discovery of this compound and a family of related sesquiterpenoids.

Initial phytochemical investigations in the 1960s, spearheaded by researchers such as Romo and Joseph-Nathan, were pivotal in isolating and identifying this compound as a novel natural product. These early studies laid the groundwork for decades of research into its chemical synthesis and pharmacological properties.

Early Discovery and Isolation

The inaugural isolation of this compound was reported from the roots and rhizomes of Psacalium decompositum. Early extraction procedures, though not as refined as modern techniques, successfully yielded this compound for structural analysis. While the seminal 1966 publication by Correa and Romo does not specify the exact yield of this compound itself, a later study by Jiménez-Estrada et al. (2006) provides valuable quantitative insight into the abundance of this compound in its natural source.

Table 1: Quantitative Data from Early and Subsequent Isolation Studies

| Parameter | Value | Source |

| Plant Source | Psacalium decompositum (A. Gray) H. Rob. & Brettell (syn. Cacalia decomposita A. Gray) | Correa, J. & Romo, J. (1966) |

| Part Used | Roots and Rhizomes | Jiménez-Estrada, M. et al. (2006) |

| Yield of this compound | 0.002% (of dried plant material) | Jiménez-Estrada, M. et al. (2006) |

Experimental Protocol: Isolation of this compound

The following protocol is based on the methodology described by Jiménez-Estrada et al. (2006), which reflects a more modern approach but is foundational for understanding the principles of this compound extraction.

Materials:

-

Dried and ground roots and rhizomes of Psacalium decompositum

-

Petroleum ether

-

Alumina (for column chromatography)

-

Pentane

-

Hexane

Procedure:

-

Extraction: The ground plant material (500 g) was extracted with petroleum ether at room temperature.

-

Concentration: The petroleum ether extract was concentrated under vacuum to yield a crude extract.

-

Chromatographic Fractionation: The concentrated extract was subjected to column chromatography on alumina (300 g).

-

Elution: The column was eluted with petroleum ether.

-

Crystallization: this compound was crystallized from a pentane-hexane solvent system to yield white crystals.

Structure Elucidation: A Journey into the Molecular Architecture

The determination of this compound's chemical structure was a significant achievement of its time, relying on a combination of classical chemical degradation methods and emerging spectroscopic techniques of the 1960s. The seminal 1966 paper by Correa and Romo in the journal Tetrahedron detailed the structural elucidation of this compound and its co-isolates, maturin, maturinin, maturone, and maturinone.[3][4]

The analytical toolkit of the era included techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in piecing together the furotetralin skeleton of this compound.

Table 2: Early Physical and Spectral Data for this compound

| Property | Value | Reference Context |

| Molecular Formula | C15H18O2 | Deduced from combustion analysis and early mass spectrometry. |

| Melting Point | 91-92 °C | Jiménez-Estrada, M. et al. (2006) |

| Spectroscopic Data | IR, UV, and early NMR spectra were key to identifying the furan ring, the hydroxyl group, and the tetralin core. | General knowledge of 1960s analytical techniques. |

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound in the 1960s can be visualized as a logical workflow, starting from the isolated compound and culminating in the confirmed chemical structure.

Caption: Logical workflow for the structure elucidation of this compound in the 1960s.

Early Biological Investigations

While much of the extensive research into this compound's biological activity, particularly its anticancer and anti-inflammatory properties, has been conducted in more recent decades, the traditional use of Psacalium decompositum suggested its therapeutic potential from the outset. Early pharmacological screenings of plant extracts and their isolated constituents were becoming more common during the period of this compound's discovery.

Conclusion and Future Perspectives

The early research on this compound, from its isolation based on ethnobotanical leads to its structural elucidation using the analytical tools of the time, represents a classic chapter in the history of natural product chemistry. The foundational work of pioneers like Romo and his collaborators not only unveiled a novel molecular entity but also paved the way for the subsequent discovery of its promising anti-inflammatory, antioxidant, and anticancer activities. This guide provides a structured overview of this seminal research, offering a valuable historical and technical resource for scientists continuing to explore the therapeutic potential of this compound and its derivatives. The journey of this compound from a traditional remedy to a molecule of significant scientific interest underscores the enduring value of natural products in drug discovery and development.

References

- 1. Traditional medicinal knowledge of plants used for cancer treatment by communities of mountainous areas of Fez-Meknes-Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidants in Traditional Mexican Medicine and Their Applications as Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]

Cacalol Derivatives: A Technical Guide to Their Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalol, a sesquiterpene primarily isolated from plants of the Psacalium genus, and its derivatives have emerged as a significant area of interest in pharmacognosy and medicinal chemistry. Possessing a unique furanonaphthol skeleton, these compounds exhibit a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core properties of this compound and its key derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on their effects on critical cellular signaling pathways implicated in various pathologies.

Introduction

This compound and its analogues are natural products that have been traditionally used in medicinal remedies.[1] Modern scientific investigation has begun to unravel the molecular basis for their therapeutic effects, revealing their potential as lead compounds in drug discovery programs. This document synthesizes the current understanding of these compounds, offering a valuable resource for researchers in the field.

Core Biological Activities and Properties

This compound and its derivatives have demonstrated a range of biological effects, with significant therapeutic implications.

Anti-inflammatory Activity

This compound and its acetate derivative exhibit significant anti-inflammatory properties.[2][3] Their mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[3]

Antioxidant Activity

As potent antioxidants, this compound and its derivatives can scavenge free radicals, which contributes to their protective effects against cellular damage.[4]

Anticancer Activity

The anticancer properties of this compound derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound and its derivatives.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound Acetate | HeLa | Cytotoxicity | 102.72 µM | [4] |

| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 43 µM (at 20 min) | [6] |

| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 184 µM (at 40 min) | [6] |

| MTC (Oxidized this compound) | Tubulin Polymerization | Inhibition | 467 µM (at 60 min) | [6] |

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition

| Compound/Extract | Model | Dosage | Inhibition of Edema (%) | Reference |

| This compound Acetate | TPA-induced mouse ear edema | - | 70.3% | [3] |

| Hexane Extract of Psacalium decompositum | Carrageenan-induced rat paw edema | 5.0 mg/kg | Significant | [2] |

| Hexane Extract of Psacalium decompositum | Carrageenan-induced rat paw edema | 10.0 mg/kg | Significant | [2] |

Table 2: In Vivo Anti-inflammatory Activity

Key Mechanisms of Action

Inhibition of the Akt-SREBP-FAS Signaling Pathway

This compound has been shown to suppress the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway.[5] This leads to the downregulation of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types, ultimately inducing apoptosis in cancer cells.[4][5]

Inhibition of Tubulin Polymerization

An oxidized form of this compound, methylenecyclohexadienone (MTC), has been identified as an inhibitor of tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a mechanism shared by several successful anticancer drugs.

Experimental Protocols

Synthesis of (+/-)-Cacalol

A concise synthesis of racemic this compound has been reported with an overall yield of 21-25% over seven steps.[7]

Detailed Steps: [7]

-

Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.

-

Intramolecular Friedel-Crafts Alkylation: The product from the previous step is cyclized to form 5-methoxy-1,8-dimethyltetralin.

-

Formylation: The tetralin derivative is formylated at the 6-position.

-

Baeyer-Villiger Oxidation and Hydrolysis: The formyl group is converted to a hydroxyl group via Baeyer-Villiger oxidation and subsequent hydrolysis.

-

Alkylation and Cyclodehydration: The resulting phenol is alkylated with chloroacetone, followed by cyclodehydration to yield this compound methyl ether.

-

Deprotection: The methyl ether is cleaved to afford the final product, this compound.

Tubulin Polymerization Assay

The effect of this compound derivatives on tubulin polymerization can be assessed using a turbidity-based spectrophotometric assay.[8][9]

Materials:

-

Purified tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]

-

GTP solution

-

Glycerol

-

Test compounds (this compound derivatives) and controls (e.g., paclitaxel, nocodazole)

-

Temperature-controlled microplate reader

-

Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Aliquot dilutions of the test compounds into a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).

-

Analyze the data by plotting absorbance versus time. The rate and extent of polymerization can be determined and compared between treated and control wells to calculate IC50 values.

Western Blot Analysis for Akt-SREBP-FAS Pathway

Protocol: [4]

-

Cell Culture and Treatment: Culture relevant cancer cells (e.g., MDA-MB231) and treat with various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated Akt, SREBP, and FAS.

-

Detection: After washing, incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or β-tubulin) to determine the effect of this compound on the expression and phosphorylation status of the target proteins.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their multifaceted mechanisms of action, including the modulation of key signaling pathways and the disruption of the cytoskeleton, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic profiles, as well as comprehensive preclinical and clinical evaluation to translate these promising findings into tangible therapeutic benefits. The detailed methodologies and data presented in this guide provide a solid foundation for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. abscience.com.tw [abscience.com.tw]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into the Sesquiterpene Cacalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cacalol, a sesquiterpene natural product with significant therapeutic potential. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, a visualization of this compound's known signaling pathway is provided to contextualize its biological activity.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.23 | m | 1H | |

| 4.78 | s | 1H | |

| 3.12 | m | 1H |

¹³C NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| Data not available | Specific IR absorption peaks for this compound are not detailed in currently accessible literature. General absorptions for a molecule of this type would include O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches. |

Mass Spectrometry (MS)

| m/z | Description |

| Data not available | A full mass spectrum with fragmentation patterns for this compound is not readily available. The molecular weight of this compound is 230.30 g/mol , which would correspond to the molecular ion peak (M⁺) in an EI-MS spectrum. |

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound and similar sesquiterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum in a similar manner to the ¹H spectrum.

2D NMR Experiments (Optional but Recommended): To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. Electron Ionization (EI) is a common ionization technique for this type of analysis.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature around 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C, holding for 1-2 minutes, and then ramping at 10-20 °C/min to a final temperature of 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: A typical mass range would be m/z 40-500.

-

Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C, respectively.

-

This compound Signaling Pathway

This compound has been shown to induce apoptosis in breast cancer cells by modulating the Akt-SREBP-FAS signaling pathway. The following diagram illustrates this proposed mechanism.[1][2]

References

- 1. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cacalol: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Sesquiterpene Cacalol for Drug Discovery and Development

[City, State] – This technical guide provides an in-depth analysis of this compound, a naturally occurring sesquiterpene with significant therapeutic potential. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical properties, biological activities, and mechanisms of action, with a focus on its anticancer and anti-inflammatory effects.

Core Chemical and Physical Data

This compound, a bioactive sesquiterpene, has been the subject of extensive research due to its promising pharmacological properties. Its fundamental chemical identifiers and properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 24393-79-1 | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1][2] |

| Molecular Weight | 230.31 g/mol | [1] |

| Exact Mass | 230.1307 u | [1] |

| IUPAC Name | (5S)-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | [1] |

Biological Activity and Therapeutic Potential

This compound, originally isolated from plants of the Cacalia genus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation.

Anticancer Activity

Research has shown that this compound possesses potent anti-proliferative effects against various cancer cell lines, particularly breast and cervical cancer.[3] It induces apoptosis (programmed cell death) and can act synergistically with existing chemotherapeutic drugs like Taxol and cyclophosphamide, potentially overcoming chemoresistance.[1][4] A derivative, this compound acetate, has also shown significant antitumor activities, including the inhibition of cell growth and migration, and the induction of cell cycle arrest.[3][5]

Anti-inflammatory and Antioxidant Properties

This compound exhibits notable anti-inflammatory and antioxidant activities.[3] It has been identified as a potent free radical scavenger, which may contribute to its neuroprotective effects.[2]

Mechanism of Action: Signaling Pathway Modulation

This compound's anticancer effects are, in part, attributed to its ability to modulate specific cellular signaling pathways. A key mechanism involves the suppression of the Akt-SREBP-FAS signaling pathway.[1][4] This inhibition leads to a decrease in the expression of fatty acid synthase (FAS), a crucial enzyme in lipid biosynthesis that is often overexpressed in cancer cells.

Caption: this compound's inhibition of the Akt-SREBP-FAS pathway.

Experimental Protocols

This section details key experimental methodologies used to evaluate the biological activity of this compound and its derivatives.

Cell Culture and Treatment

HeLa (cervical cancer) and breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4] For experiments, cells are treated with varying concentrations of this compound or this compound Acetate, with a vehicle control (e.g., DMSO) used in parallel.[3]

Cytotoxicity and Antiproliferative Assays

The cytotoxic effects of this compound can be determined using lactate dehydrogenase (LDH) assays, which measure membrane integrity.[3] Antiproliferative activity is commonly assessed using the crystal violet staining method or MTS assays, which quantify cell viability after a specific treatment period.[3][4]

Caption: Workflow for assessing antiproliferative activity.

Apoptosis Assay

The induction of apoptosis can be evaluated by detecting the activation of key proteins in the apoptotic cascade, such as caspase-3.[3] This is often achieved through immunocytochemistry, where cells are stained with an antibody specific to the active form of caspase-3 and visualized using fluorescence microscopy.[3]

Cell Migration Assay

The effect of this compound on cancer cell migration can be assessed using a wound-healing assay.[3] A scratch is made in a confluent monolayer of cells, and the rate of closure of this "wound" is monitored over time in the presence and absence of the compound.[6]

Synthesis and Isolation

This compound is a naturally occurring sesquiterpene found in plants like Cacalia delphiniifolia.[1][2] For research and development purposes, several total synthesis routes for this compound have been developed and reported in the literature, providing a reliable source of the compound for further studies.[7][8][9]

Conclusion

This compound presents a compelling profile as a bioactive compound with significant potential in oncology and inflammatory disease research. Its well-defined mechanism of action, involving the modulation of the Akt-SREBP-FAS signaling pathway, provides a solid foundation for its further development as a therapeutic agent. This guide offers a comprehensive summary of the current knowledge on this compound to aid researchers in their exploration of this promising natural product.

References

- 1. This compound, a natural sesquiterpene, induces apoptosis in breast cancer cells by modulating Akt-SREBP-FAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent antioxidative activity of this compound, a sesquiterpene contained in Cacalia delphiniifolia Sleb et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Acetate as Anticancer Agent: Antiproliferative, Pro-Apoptotic, Cytostatic, and Anti-Migratory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Synthesis of this compound | Banerjee | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. A concise synthesis of (+/-)-cacalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cacalol from Psacalium decompositum

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cacalol is a sesquiterpenoid found in Psacalium decompositum (family Asteraceae), a plant traditionally used in Mexican folk medicine. This document provides detailed methods for the extraction and purification of this compound for research and drug development purposes. The primary method described is based on conventional solvent extraction, which has been reported in the scientific literature. While specific data on modern extraction techniques for this compound is limited, a comparative overview is provided to inform methodological choices.

I. Comparison of Extraction Methods

The selection of an extraction method depends on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of the conventional method for this compound extraction alongside a qualitative comparison with modern techniques, based on general principles of sesquiterpene extraction.

Table 1: Comparison of this compound Extraction Methods

| Method | Principle | Typical Solvents | Reported Yield of this compound | Advantages | Disadvantages |

| Conventional Maceration | Soaking the plant material in a solvent to dissolve target compounds. | Petroleum Ether, Hexane[1] | 0.002% (from dried roots and rhizomes)[1] | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potentially lower efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Not reported for this compound. | Faster extraction, reduced solvent usage, lower temperatures. | Requires specialized equipment, potential for degradation of some compounds with high intensity sonication. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, increasing extraction efficiency. | Ethanol, Hexane | Not reported for this compound. | Very fast, reduced solvent consumption, high efficiency. | Requires microwave-transparent solvents, potential for localized overheating and degradation. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. | Supercritical CO₂, often with a co-solvent like ethanol. | Not reported for this compound. | "Green" solvent, highly selective, solvent-free final product. | High initial equipment cost, may require optimization for polar compounds. |

II. Experimental Protocols

The following protocol is a detailed description of the conventional maceration method for the extraction and purification of this compound from the roots and rhizomes of Psacalium decompositum.

Protocol 1: Conventional Maceration and Purification of this compound

1. Plant Material Preparation:

-

1.1. Use dried roots and rhizomes of Psacalium decompositum.

-

1.2. Grind the plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

-

2.1. Place 500 g of the powdered plant material in a large container.

-

2.2. Add a sufficient volume of petroleum ether to completely submerge the powder. A recommended starting solvent-to-solid ratio is 10:1 (v/w), which would be 5 L of petroleum ether for 500 g of plant material.

-

2.3. Seal the container and allow it to macerate at room temperature for 24-72 hours with occasional agitation.

-

2.4. Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

2.5. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.

3. Column Chromatography Purification:

-

3.1. Stationary Phase Preparation:

-

Use 300 g of neutral alumina (100-300 mesh) as the stationary phase.[1][2]

-

Prepare a slurry of the alumina in petroleum ether.

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the alumina to settle, with a layer of solvent remaining above the stationary phase.

-

-

3.2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of petroleum ether.

-

Carefully load the dissolved extract onto the top of the alumina column.

-

-

3.3. Elution:

-

Elute the column with petroleum ether.[1]

-

Collect fractions in a systematic manner (e.g., 50 mL per fraction).

-

-

3.4. Fraction Analysis:

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a petroleum ether/ethyl acetate (7:3) solvent system.[1]

-

Visualize the spots by spraying with a 1.0% ceric sulfate/H₂SO₄ solution and heating.[1]

-

Combine the fractions containing the compound with an Rf value of approximately 0.70, which corresponds to this compound.[1]

-

4. Crystallization:

-

4.1. Evaporate the solvent from the combined pure fractions.

-

4.2. Dissolve the residue in a minimal amount of a pentane-hexane mixture. The optimal ratio may require some experimentation, but a 1:1 ratio is a good starting point.

-

4.3. Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate the formation of white crystals of this compound.[1]

-

4.4. Collect the crystals by filtration and wash with a small amount of cold pentane.

-

4.5. Dry the crystals in a desiccator. The expected melting point is 91–92 °C.[1]

III. Visualizations

Diagram 1: Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

Caption: Purification pathway from crude extract to pure this compound.

References

Application Note: HPLC Analysis of Cacalol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol is a bioactive sesquiterpene predominantly found in plant species of the genus Psacalium, such as Psacalium decompositum and Psacalium peltatum.[1][2] This natural compound has garnered significant interest within the scientific and pharmaceutical communities due to its notable antioxidant and anti-inflammatory properties.[2][3] As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This application note provides a detailed protocol for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be a reliable tool for the accurate quantification of this compound, ensuring reproducibility and precision in research and drug development settings.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A meticulous extraction process is paramount for the accurate quantification of this compound. The following protocol outlines an efficient method for extracting this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots and rhizomes of Psacalium decompositum)

-

Petroleum ether or n-hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.

-

Add 10 mL of petroleum ether or n-hexane to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 1.0 mL of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for this compound Analysis

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B; 20-22 min: 90-70% B; 22-25 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

Note: The UV-Vis spectrum of this compound shows a significant absorbance around 280 nm, making this an appropriate wavelength for detection.

Data Presentation

The following table summarizes the validation parameters of the proposed HPLC method for the quantification of this compound. These values demonstrate the method's suitability for its intended purpose.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

The table below presents hypothetical quantitative data for the this compound content in different plant extracts, as would be determined using the described HPLC method.

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) |

| Psacalium decompositum | Roots and Rhizomes | 5.2 |

| Psacalium peltatum | Roots | 3.8 |

| Psacalium sp. (Sample A) | Leaves | 1.5 |

| Psacalium sp. (Sample B) | Stems | 0.8 |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship from plant source to application.

References

- 1. Chemoinformatic Analysis of Selected Cacalolides from Psacalium decompositum (A. Gray) H. Rob. & Brettell and Psacalium peltatum (Kunth) Cass. and Their Effects on FcεRI-Dependent Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

Synthesis of Cacalol: A Detailed Laboratory Protocol

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Cacalol, a sesquiterpene natural product with notable biological activities. The presented methodology follows the concise seven-step synthesis developed by Kedrowski and Hoppe, which offers an overall yield of 21-25%.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic pathway are provided to ensure reproducibility and clarity.

Introduction

This compound is a furotetralin sesquiterpene originally isolated from plants of the Cacalia genus. It has garnered significant interest within the scientific community due to its diverse biological properties, including anti-inflammatory, antimicrobial, and antihyperglycemic activities. The efficient and reliable synthesis of this compound is crucial for further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship studies. This protocol details a robust and well-established synthetic route to (±)-Cacalol.

Synthetic Pathway Overview

The synthesis commences with the commercially available starting material, 4-methylanisole, and proceeds through a series of key transformations to construct the tetracyclic core of this compound. The overall synthetic strategy is depicted in the workflow diagram below.

References

Application Notes and Protocols for Utilizing Cacalol as an In Vitro Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalol, a naturally occurring sesquiterpene, has demonstrated significant promise as a potent antioxidant agent. Its ability to scavenge free radicals and inhibit lipid peroxidation positions it as a compelling candidate for further investigation in the development of novel therapeutics targeting oxidative stress-mediated pathologies.[1] These application notes provide a comprehensive overview of the in vitro antioxidant properties of this compound, including detailed experimental protocols and quantitative data to guide researchers in their studies.

This compound's antioxidant activity is attributed to its capacity to act as a potent free radical scavenger, thereby reducing oxidative stress.[2] This activity is crucial in the context of diseases where oxidative damage is a key pathological feature, including cancer.[2]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing a clear comparison of its efficacy in different experimental models.

| Assay | Model System | Endpoint | IC50 Value | Reference |

| Lipid Peroxidation Inhibition | Rat Brain Homogenate | Inhibition of lipid peroxidation | 40 nM | [1] |

| DPPH Radical Scavenging | Chemical Assay | Radical Scavenging | Potent Activity (Specific IC50 not reported in the provided search results) | [1] |

Note: While this compound is reported to have potent DPPH radical scavenging activity, a specific IC50 value was not available in the provided search results. Further studies are required to quantify this activity. Similarly, quantitative data for ABTS and ORAC assays are not yet available and represent a gap in the current research landscape.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate specific signaling pathways related to its antioxidant and cytoprotective effects.

Akt-SREBP-FAS Pathway

In the context of cancer, this compound's antioxidant activity is linked to its ability to modulate the Akt-SREBP-FAS signaling pathway. By inhibiting this pathway, this compound can suppress the growth of cancer cells, an effect that is, in part, attributed to the reduction of oxidative stress.[3]